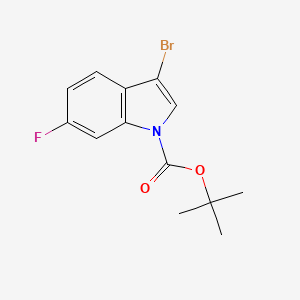

1-Boc-3-bromo-6-fluoroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-6-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAERWTKKEZHNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150889 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-46-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-bromo-6-fluoroindole: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides an in-depth exploration of 1-Boc-3-bromo-6-fluoroindole, a key heterocyclic intermediate in contemporary pharmaceutical research and development. We will delve into its chemical identity, synthetic pathways, characteristic reactivity, and strategic applications, particularly in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole ring system can profoundly and beneficially alter the physicochemical and biological properties of a molecule.[1] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]

The subject of this guide, this compound, combines three critical functionalities:

-

A 6-fluoroindole core , which imparts the advantageous properties of organofluorine compounds.

-

A 3-bromo substituent , which serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

-

A 1-Boc (tert-butyloxycarbonyl) protecting group , which deactivates the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents, while being readily removable under mild acidic conditions.

While a specific CAS number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure. For reference, the CAS numbers of several closely related compounds are provided in Table 1.

Table 1: CAS Numbers of Related Indole Derivatives

| Compound Name | CAS Number |

| 6-Fluoroindole | 399-51-9 |

| 1-Boc-3-bromoindole | 143259-56-7 |

| 1-Boc-6-bromoindole | 147621-26-9 |

| 4-Bromo-6-fluoro-1H-indole | 885520-70-7 |

| 3-bromo-6-fluoro-2-methyl-1H-indole | 606092-05-1 |

Synthesis and Mechanism

The synthesis of this compound can be approached through a logical sequence of reactions, starting from commercially available 6-fluoroindole. The chosen synthetic route is designed for efficiency and control over regioselectivity.

Synthetic Workflow

The overall synthetic strategy involves two key steps:

-

Boc Protection: The indole nitrogen of 6-fluoroindole is protected with a tert-butyloxycarbonyl group.

-

Regioselective Bromination: The resulting 1-Boc-6-fluoroindole is selectively brominated at the C3 position.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-6-fluoroindole

-

Rationale: The protection of the indole nitrogen is crucial to prevent N-bromination and to activate the C3 position for electrophilic substitution. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.

-

Procedure:

-

To a solution of 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to yield 1-Boc-6-fluoroindole.

-

Step 2: Synthesis of this compound

-

Rationale: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic systems like indoles. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity.

-

Procedure:

-

A solution of 1-Boc-6-fluoroindole (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

Reaction completion is confirmed by TLC analysis.

-

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The resulting crude material is purified by flash chromatography to afford the final product, this compound.

-

Physicochemical and Spectroscopic Properties

The expected properties of this compound are summarized in Table 2. These values are estimated based on the properties of structurally similar compounds.

Table 2: Estimated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₃BrFNO₂ |

| Molecular Weight | 314.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate |

| ¹H NMR (CDCl₃) | δ ~ 8.0-8.2 (d), 7.6-7.8 (s), 7.0-7.2 (m), 1.6-1.7 (s, 9H) |

| ¹⁹F NMR (CDCl₃) | Expected singlet around -120 to -130 ppm |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[][] The C3-bromo substituent is the primary site for diversification through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond between the indole C3 position and a variety of aryl or heteroaryl boronic acids or esters. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C3 position. This is particularly useful for synthesizing compounds that mimic the tryptamine scaffold.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indole and a terminal alkyne, providing access to a diverse range of alkynyl-substituted indoles, which are valuable precursors for further transformations.

Deprotection and Further Functionalization

Following the desired C3-functionalization, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free indole NH. This allows for subsequent N-alkylation or N-arylation, adding another layer of molecular diversity.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a fluorinated indole core, a handle for cross-coupling, and a stable protecting group provides an efficient entry point to a vast chemical space of potential therapeutic agents. The synthetic protocols and application strategies outlined in this guide are intended to empower researchers to harness the full potential of this important intermediate in their drug discovery endeavors.

References

-

PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]

-

Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-3-bromo-6-fluoroindole

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The compound 1-Boc-3-bromo-6-fluoroindole is a trifunctionalized indole derivative of significant interest in drug discovery. The strategic placement of its functional groups—a bulky, acid-labile N-Boc protecting group, a reactive bromine atom at the electron-rich C3 position, and an electron-withdrawing fluorine atom on the benzene ring—makes it a highly valuable intermediate for building complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As this is a specialized reagent not widely characterized in public literature, this document combines data from closely related analogs with established principles of organic chemistry to offer a predictive and practical framework for its synthesis, handling, and characterization. We will delve into the causality behind experimental choices, providing researchers with the necessary insights to confidently work with this versatile building block.

Molecular Identity and Core Physicochemical Profile

The fundamental identity of a molecule is the bedrock of all further investigation. The structure and key identifiers for this compound are presented below.

| Parameter | Value |

| IUPAC Name | tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate |

| Molecular Formula | C₁₃H₁₃BrFNO₂ |

| Molecular Weight | 314.15 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1F)N(C(=C2)Br)C(=O)OC(C)(C)C |

| InChI Key | (Predicted) YZJGMZJBFXGGEF-UHFFFAOYSA-N |

| CAS Number | Not assigned. |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Field Insights |

| Physical Form | Off-white to light brown crystalline solid | Unsubstituted 6-fluoroindole is a crystalline solid.[3] The addition of the large, rigid Boc-bromo-indole structure is expected to favor a solid state at room temperature. |

| Melting Point (°C) | 100 - 120 | The melting point of 6-fluoroindole is 72-76 °C. The significant increase in molecular weight and size due to the N-Boc and C3-bromo substituents will substantially increase the melting point. For comparison, related multi-substituted bromoindoles often melt in this range.[4] |

| Boiling Point (°C) | > 350 (decomposes) | High molecular weight indoles typically have very high boiling points. However, the N-Boc group is known to be thermally labile and may undergo deprotection at elevated temperatures, leading to decomposition before boiling.[5] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetone; Insoluble in water. | The large tert-butyl group and the overall lipophilic nature of the molecule dominate its solubility profile. N-Boc protected compounds are generally highly soluble in common organic solvents while being insoluble in aqueous media.[6][7] |

| Calculated logP | ~4.5 | This value, predicted using computational algorithms, reflects a high degree of lipophilicity, which is consistent with its expected solubility. |

Synthesis and Purification Strategy

Given that this compound is not a readily available commercial product, a reliable synthetic route is paramount. The most logical and field-proven approach begins with commercially available 6-fluoroindole, proceeding through N-protection followed by regioselective bromination.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, where successful execution relies on careful monitoring and control of reaction parameters.

Part A: N-Boc Protection of 6-Fluoroindole

-

Causality: The indole nitrogen must be protected prior to bromination. The unprotected indole N-H is acidic and would interfere with electrophilic substitution reagents. The Boc group is ideal due to its stability under the subsequent neutral to slightly basic bromination conditions and its ability to be removed later under acidic conditions without affecting other parts of the molecule.[8][9]

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-fluoroindole (1.0 eq).

-

Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product, 1-Boc-6-fluoroindole, will have a higher Rf than the starting material.

-

Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo. The crude intermediate can often be used directly in the next step after ensuring the absence of starting material.

Part B: C3-Bromination of 1-Boc-6-fluoroindole

-

Causality: The C3 position of the indole ring is the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine for this transformation. The reaction is typically rapid at low temperatures.[2]

-

Dissolve the crude 1-Boc-6-fluoroindole (1.0 eq) from the previous step in anhydrous THF or Dimethylformamide (DMF) (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

-

Causality: Crude reaction mixtures contain the desired product alongside byproducts (e.g., succinimide) and unreacted reagents. Flash column chromatography is the standard and most effective method for separating non-polar to moderately polar organic compounds based on their differential adsorption to a stationary phase.[10][11]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is highly effective. Start with 100% Hexanes and gradually increase the proportion of Ethyl Acetate (e.g., from 0% to 10%).

-

Procedure: a. Prepare a silica gel column in the chosen eluent system. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with the solvent gradient, collecting fractions. d. Analyze the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a critical, non-negotiable step. A multi-technique approach ensures the highest degree of confidence in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra for this compound are based on established chemical shift principles and data from similar fluorinated and brominated indoles.[12]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (dd, 1H): H7 proton. Expected to be a doublet of doublets due to coupling with H5 (meta, J ≈ 2.5 Hz) and the fluorine at C6 (ortho, J ≈ 9.0 Hz).

-

δ ~7.6-7.7 ppm (s, 1H): H2 proton. Appears as a singlet as adjacent positions are fully substituted.

-

δ ~7.4-7.5 ppm (dd, 1H): H4 proton. Expected to be a doublet of doublets due to coupling with H5 (ortho, J ≈ 8.5 Hz) and the fluorine at C6 (meta, J ≈ 5.5 Hz).

-

δ ~7.0-7.1 ppm (ddd, 1H): H5 proton. A complex multiplet (doublet of doublet of doublets) due to coupling with H4, H7, and the fluorine at C6.

-

δ ~1.65 ppm (s, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector, appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~160-163 ppm (d, ¹JCF ≈ 245 Hz): C6 carbon, directly attached to fluorine, showing a large one-bond coupling constant.

-

δ ~149 ppm: C=O of the Boc group.

-

δ ~137 ppm (d, ²JCF ≈ 12 Hz): C7a carbon.

-

δ ~125-130 ppm: Aromatic carbons (C4, C7).

-

δ ~122 ppm (d, ²JCF ≈ 10 Hz): C3a carbon.

-

δ ~115 ppm (d, ³JCF ≈ 24 Hz): C5 carbon.

-

δ ~100-105 ppm: C2 and C3 carbons. The C3 bearing the bromine will be shifted upfield.

-

δ ~84 ppm: Quaternary carbon of the Boc group.

-

δ ~28 ppm: Methyl carbons of the Boc group.

Protocol for NMR Analysis:

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz recommended).

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the compound.

-

Expected Result: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 313.0 and 315.0). The observation of this isotopic pattern is definitive proof of the presence of a single bromine atom.

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

-

Inject the solution into a GC-MS system equipped with a suitable capillary column.

-

Use a temperature program that allows for the elution of the compound without thermal decomposition.

-

Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound.[13]

Protocol for Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a high percentage of A (e.g., 70%), and linearly increase B to 95-100% over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 280 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >95% is typically required for use in drug development.

Stability, Storage, and Handling

4.1. Chemical Stability

The primary point of instability in this compound is the N-Boc protecting group.

-

Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions.[8] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even prolonged exposure to milder acids will result in deprotection to the free indole. Caution is advised when using acidic modifiers in HPLC; while 0.1% formic acid is generally acceptable for analytical runs, prolonged exposure or concentration of fractions containing TFA can lead to sample degradation.[1]

-

Base and Nucleophile Stability: The compound is generally stable to a wide range of basic and nucleophilic conditions, a key advantage of the Boc protecting group.

-

Thermal Stability: While stable at room temperature, the N-Boc group can be cleaved at elevated temperatures (>150 °C), particularly in polar solvents.[5] This should be considered during high-temperature reactions or analytical procedures like GC.

4.2. Recommended Storage and Handling

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow degradation. Refrigeration (2-8 °C) is recommended.

-

Handling: Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or contact with skin and eyes.

Conclusion

This compound stands as a potent and versatile chemical intermediate for the synthesis of novel therapeutic agents. While direct experimental data on its properties are sparse, a robust understanding can be built from the well-documented chemistry of its constituent parts. This guide provides a scientifically grounded framework for its synthesis, purification, characterization, and handling. By understanding the causal relationships behind its reactivity and stability—particularly the lability of the N-Boc group—researchers can effectively harness the synthetic potential of this valuable building block, paving the way for future discoveries in medicinal chemistry.

References

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

-

Gabarkova, M. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3569. [Link]

-

PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Retrieved January 10, 2026, from [Link]

- Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

- Google Patents. (2013).

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

-

Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli flavin reductase. Frontiers in Catalysis, 2. [Link]

-

ResearchGate. (2015). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article in New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 10, 2026, from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for an article in Chemical Science. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

Oakwood Chemical. (n.d.). 1-Boc-3-bromoindole. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. 6-Fluoroindole CAS#: 399-51-9 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Boc-3-bromo-6-fluoroindole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-bromo-6-fluoroindole, a crucial building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Core Properties and Molecular Characteristics

This compound, systematically named tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate, is a halogenated and N-protected indole derivative. Its specific combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The precise molecular weight and formula are foundational for all quantitative applications, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Weight | 314.15 g/mol | [1][2] |

| Molecular Formula | C13H13BrFNO2 | [2][3] |

| CAS Number | 1314406-46-6 | [3] |

| Full Chemical Name | tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate |

The structural features of this molecule are key to its utility. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, preventing unwanted side reactions at this position during subsequent synthetic transformations. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 6-fluoroindole. The following protocol outlines a standard and reliable method for its preparation.

Step 1: N-Protection of 6-Fluoroindole

The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial to direct the subsequent bromination to the 3-position and to increase the solubility of the indole in organic solvents.

-

Dissolve 6-fluoroindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-6-fluoroindole.

Step 2: Bromination at the 3-Position

With the nitrogen protected, the electron-rich 3-position of the indole ring is activated for electrophilic substitution.

-

Dissolve the purified 1-Boc-6-fluoroindole (1 equivalent) in a suitable solvent like THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent such as N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

-

Allow the reaction to stir at 0 °C for 1-2 hours, again monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound before its use in downstream applications.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the C2-proton, multiplets for the aromatic protons on the benzene ring, and a large singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbon atoms of the indole core.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal the molecular ion peak corresponding to the calculated molecular weight (314.15 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Purity Assessment (HPLC): High-performance liquid chromatography should indicate a high degree of purity, typically >95%, for use in sensitive synthetic applications.

Caption: Analytical workflow for product validation.

Applications in Drug Development and Medicinal Chemistry

This compound is a highly valuable intermediate in the synthesis of a wide array of biologically active molecules. The bromine at the 3-position is particularly amenable to Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This versatility enables the rapid generation of diverse chemical libraries for high-throughput screening.

The 6-fluoroindole moiety is present in numerous compounds investigated for their therapeutic potential, including agents targeting cancer, infectious diseases, and neurological disorders.[4] The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions.

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, particularly its molecular weight of 314.15 g/mol , coupled with its synthetic tractability, make it an indispensable tool in the design and synthesis of novel therapeutic candidates. A thorough understanding of its synthesis and characterization ensures the reliability and reproducibility of research outcomes, ultimately accelerating the drug discovery process.

References

-

PubChem. tert-Butyl 7-bromo-6-fluoro-indole-1-carboxylate. [Link]

Sources

Introduction: The Strategic Importance of 1-Boc-3-bromo-6-fluoroindole

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-bromo-6-fluoroindole

In the landscape of modern drug discovery, halogenated indoles serve as privileged scaffolds. The indole core is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine, in particular, can profoundly modulate a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] this compound is a key pharmaceutical intermediate, a versatile building block designed for further elaboration in the synthesis of novel chemical entities (NCEs).[5][][7] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group, preventing unwanted side reactions, while the bromine at the 3-position provides a reactive handle for cross-coupling reactions. The fluorine at the 6-position imparts the aforementioned desirable electronic properties.

Given its role as a foundational precursor, unambiguous confirmation of its structure is not merely a procedural step but a cornerstone of synthetic success and regulatory compliance. Any ambiguity in the placement of the bromine or fluorine, or the integrity of the Boc group, can lead to the generation of incorrect downstream compounds, wasting significant resources and time. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Logical Workflow for Structure Elucidation

Caption: High-level workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry – Confirming Mass and Fragmentation

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. For this compound (C₁₃H₁₄BrFNO₂), the expected monoisotopic mass is approximately 314.02 Da.

Causality in Experimental Choices

The choice of ionization technique is critical due to the presence of the thermally labile Boc group.

-

Electron Ionization (EI): This high-energy technique often causes extensive fragmentation. While useful for creating a fragmentation fingerprint, the molecular ion (M⁺) peak may be weak or entirely absent.[8] A major fragmentation pathway is the loss of the Boc group.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for preserving the molecular ion.[9] The compound will typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. ESI is the preferred method for accurately determining the parent mass. Deliberate in-source fragmentation can also be induced to provide structural information.[10]

Expected Fragmentation Patterns

The fragmentation pattern provides structural clues that act as a secondary confirmation. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Caption: Key fragmentation pathways for this compound in MS.

Data Summary: Expected Mass Fragments

| Fragment Ion | Description | Expected m/z (for ⁷⁹Br) |

| [M]⁺ | Molecular Ion | 314.02 |

| [M+2]⁺ | Molecular Ion (⁸¹Br isotope) | 316.02 |

| [M-56]⁺ | Loss of isobutylene (C₄H₈) | 258.98 |

| [M-100]⁺ | Loss of Boc group (C₅H₈O₂) | 214.97 |

| [C₄H₉]⁺ | tert-butyl cation | 57.07 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass measurement.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ or [M+Na]⁺ ion. Use the instrument software to calculate the elemental formula and compare it to the theoretical formula (C₁₃H₁₄BrFNO₂). The measured mass should be within a 5 ppm error margin.

Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11][12][13] A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like COSY and HSQC, will definitively establish the substitution pattern of the indole ring.

Expertise & Rationale: Interpreting the Spectra

The chemical shift of each nucleus is highly sensitive to its electronic environment. The electron-withdrawing nature of the Boc group, bromine, and fluorine atoms will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent nuclei provides definitive proof of their connectivity.

-

¹H NMR: Will show the number of distinct proton environments and their connectivity through coupling patterns. The protons on the fluorinated benzene ring will exhibit coupling to the ¹⁹F nucleus (J-coupling), which is a key diagnostic feature.

-

¹³C NMR: Will identify all unique carbon atoms. The large tert-butyl group of the Boc protecting group will give rise to two characteristic signals: a quaternary carbon (~84 ppm) and three equivalent methyl groups (~28 ppm).

-

¹⁹F NMR: Will show a single resonance for the fluorine atom, confirming its presence.

-

2D NMR (COSY & HSQC): COSY (Correlation Spectroscopy) will reveal which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.

Data Summary: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Key Correlations (HSQC, COSY) |

| 1 | C=O | - | - | ~149.0 | - |

| 1 | C(CH₃)₃ | - | - | ~84.0 | - |

| 1 | C(C H₃)₃ | 1.65 | s (9H) | ~28.3 | Correlates with 1.65 ppm signal |

| 2 | C-H | ~7.60 | s (1H) | ~125.0 | Correlates with 7.60 ppm signal |

| 3 | C-Br | - | - | ~101.0 | - |

| 3a | C | - | - | ~129.0 | - |

| 4 | C-H | ~7.95 | dd (J_HF, J_HH) | ~115.0 (d, J_CF) | Correlates with 7.95 ppm, COSY to H-5 |

| 5 | C-H | ~7.00 | ddd (J_HH, J_HF, J_HH) | ~112.0 (d, J_CF) | Correlates with 7.00 ppm, COSY to H-4, H-7 |

| 6 | C-F | - | - | ~160.0 (d, ¹J_CF) | Strong C-F coupling (~240 Hz) |

| 7 | C-H | ~7.30 | dd (J_HH, J_HF) | ~121.0 (d, J_CF) | Correlates with 7.30 ppm, COSY to H-5 |

| 7a | C | - | - | ~135.0 | - |

Note: These are estimated values. Actual shifts and coupling constants may vary based on solvent and concentration.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (~1024 or more) may be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-

2D COSY Acquisition: Acquire a gradient-selected COSY spectrum to establish H-H correlations.

-

2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to establish one-bond C-H correlations.

-

Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and 2D correlations, cross-referencing with the predicted data table.

Part 3: X-ray Crystallography – The Definitive Proof

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural proof.[14][15] It is considered the "gold standard" for structure determination, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Trustworthiness: An Unimpeachable Method

The result of a successful X-ray diffraction experiment is a 3D electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This directly confirms the regiochemistry of the bromo and fluoro substituents and the overall molecular structure, leaving no room for interpretation.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to near saturation. Place this solution in a vial, loosely capped or covered with parafilm pierced with a few holes, and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Alternative: Solvent/anti-solvent diffusion. Dissolve the compound in a small amount of a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., hexane) on top. Crystals may form at the interface.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a large number of diffraction patterns.

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the molecule.

-

This model is then "refined" against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the definitive molecular confirmation.

-

Conclusion: Synthesizing the Evidence

The structure elucidation of this compound is a systematic process of evidence accumulation. High-resolution mass spectrometry first confirms the correct elemental formula and molecular weight, with the bromine isotope pattern providing an initial check. Next, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, confirming the 1,3,6-substitution pattern through chemical shifts and spin-spin coupling, particularly the diagnostic C-F and H-F couplings. Finally, where feasible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By correlating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic intermediate.

References

- Structure and Morphology of Indole Analogue Crystals. ACS Omega.

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.

- Wiley-VCH 2007 - Supporting Inform

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- New Journal of Chemistry Supporting Inform

- Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- X‐ray crystal structure of 4 a.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.

- How can I avoid the Boc-cleavage during Mass Analysis?

- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum

- mass spectra - fragmentation p

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation P

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Eberhard Breitmaier.

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- 6-Fluoroindole. Ossila.

- Mass Spectrometry Fragmentation P

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Structure Elucidation By NMR In Organic Chemistry. Wiley.

- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Applic

- Structural elucid

- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA.

- Fragment

- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0224503). NP-MRD.

- Intermediates in Drug Development: Lab to Industry. BOC Sciences.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- 1-Boc-3-Bromoindole. Santa Cruz Biotechnology.

- Synthetic method of 6-fluoroindole-3-acetonitrile.

- Synthesis of the Indole-Based Inhibitors of Bacterial Cyst

- Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. jchps.com [jchps.com]

- 13. smbstcollege.com [smbstcollege.com]

- 14. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-Boc-3-bromo-6-fluoroindole: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for 1-Boc-3-bromo-6-fluoroindole, a key intermediate in contemporary drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related structural analogs, to forecast its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the identification and characterization of this and similar substituted indole compounds.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound is a versatile building block, incorporating three key functionalities:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enabling selective reactions at other positions of the indole ring. It also enhances solubility in organic solvents, facilitating reaction work-ups and purification.

-

C3-Bromination: The bromine atom at the 3-position is a valuable synthetic handle for introducing a wide array of substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

-

C6-Fluorination: The fluorine atom at the 6-position can significantly modulate the physicochemical and metabolic properties of the final molecule, often improving metabolic stability, bioavailability, and binding affinity to biological targets.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides a detailed predictive analysis of its spectral signature.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the steric and electronic effects of the Boc group.

Hypothetical Experimental Protocol:

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.05 | dd, J ≈ 8.8, 5.2 Hz | 1H | H-4 | The fluorine at C6 will have a minimal effect on H-4. The coupling will be primarily with H-5. The Boc group at N1 will cause a downfield shift compared to the unprotected indole. |

| ~ 7.65 | s | 1H | H-2 | The C3-bromo substituent will cause a downfield shift of the H-2 proton. The singlet multiplicity is due to the absence of adjacent protons. |

| ~ 7.40 | dd, J ≈ 9.6, 2.4 Hz | 1H | H-7 | The fluorine at C6 will couple with H-7, resulting in a doublet of doublets. |

| ~ 7.10 | ddd, J ≈ 8.8, 8.8, 2.4 Hz | 1H | H-5 | H-5 will be coupled to H-4 and the fluorine at C6, resulting in a doublet of doublet of doublets. |

| 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Diagrammatic Representation of Predicted ¹H NMR Couplings:

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Hypothetical Experimental Protocol:

The same sample prepared for ¹H NMR would be used. The ¹³C NMR spectrum would be acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C, with proton decoupling.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| ~ 149.5 | C=O (Boc) | The carbonyl carbon of the Boc group appears in the typical range for carbamates. |

| ~ 137 | C-7a | This quaternary carbon is adjacent to the nitrogen and part of the fused ring system. |

| ~ 130 | C-2 | The bromine at C3 will have a deshielding effect on C-2. |

| ~ 125 (d, ³JCF ≈ 8 Hz) | C-4 | A smaller three-bond coupling to fluorine is expected. |

| ~ 122 | C-3a | This quaternary carbon is influenced by the adjacent bromine and nitrogen. |

| ~ 115 (d, ²JCF ≈ 25 Hz) | C-5 | A two-bond coupling to fluorine will be observed. |

| ~ 100 (d, ²JCF ≈ 20 Hz) | C-7 | A two-bond coupling to fluorine is expected. |

| ~ 95 | C-3 | The carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted indole C3. |

| ~ 84.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28.0 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Hypothetical Experimental Protocol:

A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 | Medium | C-H stretch (aliphatic, Boc group) |

| ~ 1735 | Strong | C=O stretch (Boc carbonyl) |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester of Boc group) |

| ~ 1150 | Strong | C-N stretch |

| ~ 1080 | Strong | C-F stretch (aromatic) |

| ~ 800-600 | Medium-Strong | C-Br stretch |

Diagrammatic Representation of Key IR Vibrations:

Caption: Predicted key functional group vibrations in the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Hypothetical Experimental Protocol:

The mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.

Predicted Mass Spectral Data:

The molecular formula of this compound is C₁₃H₁₃BrFNO₂. The monoisotopic mass is calculated to be 313.0114 g/mol .

| m/z | Ion | Rationale |

| 314.0193 / 316.0172 | [M+H]⁺ | The protonated molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed as two peaks separated by 2 Da. |

| 258.0399 / 260.0378 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group as isobutylene. The bromine isotopic pattern will be retained. |

| 214.0456 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

| 179.0232 | [M-Br-C₄H₉+H]⁺ | Loss of both the bromine atom and the tert-butyl group. |

| 57.0704 | [C₄H₉]⁺ | The tert-butyl cation is a common fragment from Boc-protected compounds. |

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to anticipate spectral outcomes, aid in the interpretation of experimental data, and confirm the successful synthesis of their target molecule. It is important to reiterate that these are predicted data, and experimental verification is essential for definitive structural confirmation.

References

-

Spectral data for 1-Boc-3-bromoindole can be found in various chemical supplier catalogs and databases such as those from Sigma-Aldrich[1], SCBT[1], and Oakwood Chemical[2].

-

Spectroscopic information for 6-fluoroindole is available in public databases like PubChem[3] and from suppliers such as Sigma-Aldrich[4].

-

General principles of the effects of substituents on indole NMR spectra are discussed in various organic chemistry textbooks and review articles.[5]

-

The influence of Boc protection on the spectroscopy of indoles can be inferred from studies on the protection and deprotection of this functional group.[6][7][8][9]

-

The effects of fluorine substitution on NMR chemical shifts are well-documented in the literature.[10][11][12][13][14]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Boc-3-bromoindole [oakwoodchemical.com]

- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Boc-3-bromo-6-fluoroindole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-bromo-6-fluoroindole, a key intermediate in contemporary pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on first principles of physical organic chemistry, coupled with actionable experimental protocols for researchers. We will deconstruct the molecular architecture to forecast its behavior in a range of common organic solvents, provide detailed methodologies for empirical solubility determination, and discuss the profound implications of solvent selection on reaction kinetics, purification, and formulation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Synthetic & Pharmaceutical Relevance of this compound

This compound is a strategically important building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the bromine at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modulates the reactivity of the heterocyclic system and improves its solubility in many organic solvents.[2]

Understanding the solubility of this intermediate is not a trivial academic exercise; it is a critical parameter that dictates its handling, reaction efficiency, and purification.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in sluggish or incomplete conversions.[5] Furthermore, solubility directly impacts the choice of chromatographic conditions for purification and the ability to obtain crystalline material with the desired purity.[6] This guide, therefore, aims to equip the practicing scientist with the knowledge to intelligently select solvents and troubleshoot solubility-related issues.

Theoretical & Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] To predict the solubility of this compound, we must analyze its structural components:

-

Indole Core: The bicyclic aromatic indole system is largely nonpolar and hydrophobic.

-

6-Fluoro Substituent: Fluorine is highly electronegative, creating a polar C-F bond. However, due to its small size, its overall contribution to increasing polarity is modest and it primarily influences the electronic properties of the indole ring.[8]

-

3-Bromo Substituent: The bromine atom is larger and more polarizable than fluorine, contributing to both dipole-dipole interactions and London dispersion forces.

-

N-Boc Group: The tert-butoxycarbonyl group is a significant feature. It is sterically bulky and possesses both nonpolar (the tert-butyl group) and polar (the carbonyl group) characteristics. This dual nature makes the molecule less prone to self-association through hydrogen bonding that would be present in the unprotected indole, thereby enhancing its solubility in a wider range of organic solvents.[9]

Based on this analysis, this compound can be classified as a moderately polar to largely nonpolar compound. Its solubility will be a balance between the nonpolar surface area of the indole ring and tert-butyl group, and the polar contributions from the carbonyl, C-F, and C-Br bonds.

Predicted Solubility Profile:

-

High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl and halo-substituents, while also accommodating the nonpolar regions. Examples include:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

-

Good to Moderate Solubility: Expected in polar aprotic solvents. While these are highly polar, they should effectively solvate the molecule. Examples include:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)[10]

-

Acetonitrile (ACN)

-

-

Moderate to Low Solubility: Expected in nonpolar aromatic solvents, where solubility would be driven by pi-pi stacking and dispersion forces.

-

Toluene

-

-

Low to Very Low Solubility: Expected in highly nonpolar aliphatic solvents and polar protic solvents.

-

Hexanes, Heptane: These solvents lack the polarity to interact favorably with the polar functionalities of the molecule.

-

Methanol, Ethanol: While polar, the hydrogen-bonding network of these solvents may not be effectively disrupted to accommodate the large, nonpolar structure of the indole derivative.

-

Water: Expected to be practically insoluble due to the predominantly hydrophobic character.[11]

-

Quantitative & Qualitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dichloromethane (DCM) | High | Moderately polar, effectively solvates both polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | High | Good balance of polarity and ether functionality for solvating the molecule. | |

| Ethyl Acetate (EtOAc) | High | Ester group provides polarity, while the ethyl group helps solvate the nonpolar parts. | |

| Acetone | High | The carbonyl group can interact with the molecule's polar functionalities. | |

| Acetonitrile (ACN) | Moderate | Highly polar, may be less effective at solvating the nonpolar regions compared to DCM or THF. | |

| DMF / DMSO | Good to Moderate | Highly polar solvents capable of dissolving a wide range of compounds, though may be stronger than necessary.[10] | |

| Polar Protic | Methanol / Ethanol | Low | The large nonpolar structure disrupts the solvent's hydrogen bonding network inefficiently. |

| Water | Insoluble | The molecule is predominantly hydrophobic.[11] | |

| Nonpolar | Toluene | Moderate to Low | Aromatic stacking interactions can aid solubility, but the solvent lacks strong dipole interactions. |

| Hexanes / Heptane | Very Low | Lacks the polarity to interact with the C-F, C-Br, and C=O bonds. |

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical determination of solubility is essential. The following protocol outlines a robust method for determining the kinetic solubility of this compound in a chosen solvent.[3][12]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique (e.g., NMR).[13]

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., Dichloromethane) to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vial for a predetermined period (typically 24 hours is sufficient to reach equilibrium for kinetic solubility).[14]

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]

-

Dilute the filtered sample with a known volume of the initial solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., HPLC peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent by accounting for the dilution factor. Express the result in mg/mL or mol/L.

-

Visual Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Practical Implications & Strategic Solvent Selection

The choice of solvent extends beyond simple dissolution and has significant consequences for subsequent chemical operations.

-

Reaction Chemistry: For reactions involving this compound, such as Suzuki or Sonogashira couplings at the 3-position, solvents like THF or DMF are often preferred. They offer good solubility for the indole substrate, the catalyst, and other reagents, ensuring a homogeneous reaction mixture and facilitating optimal reaction rates.[5]

-

Purification:

-

Crystallization: To obtain crystalline material, a solvent system in which the compound has high solubility at elevated temperatures and lower solubility at room temperature or below is ideal. A co-solvent system, such as ethyl acetate/hexanes or dichloromethane/heptane, is often employed. The "good" solvent (EtOAc or DCM) dissolves the compound, and the "poor" solvent (hexanes or heptane) is added to induce precipitation.

-

Chromatography: For column chromatography, a solvent system that provides a good retention factor (Rf) on the chosen stationary phase (typically silica gel) is necessary. A common mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The high solubility in ethyl acetate and low solubility in hexanes allow for effective separation.

-

-

Formulation Development: In the context of drug development, if this intermediate or a downstream active pharmaceutical ingredient (API) has poor aqueous solubility, formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions may be required to enhance bioavailability.[10]

Logical Framework for Solvent Selection

The diagram below presents a decision-making framework for selecting an appropriate solvent based on the intended application.

Caption: Solvent selection framework based on application.

Conclusion

While a definitive, quantitative solubility dataset for this compound is not yet established in the public domain, a thorough understanding of its molecular structure allows for robust predictions of its behavior in various organic solvents. This guide has provided a theoretical framework for these predictions, a detailed experimental protocol for empirical validation, and a discussion of the practical implications for chemical synthesis and purification. By combining theoretical knowledge with empirical testing, researchers can effectively navigate the challenges associated with the solubility of this important synthetic intermediate, leading to more efficient and successful research and development outcomes.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. Humana Press.

-

Semantic Scholar. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Borchert, S., & Abraham, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Waterloo. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Solubility of Things. 5-Fluoroindole-2-carboxylic acid. [Link]

-

ChemBK. Indole, N-BOC protected. [Link]

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

-

ResearchGate. Indole N‐Boc deprotection method development. [Link]

-

PubChem. 6-Fluoroindole-3-carboxaldehyde. [Link]

-

PubChem. 1-Bromo-3-fluorocyclohexane. [Link]

-

PubChem. 3-bromo-6-fluoro-2-methyl-1H-indole. [Link]

-

PubChem. 1-(Tert-butoxycarbonyl)indole. [Link]

-

PubChem. 3-Bromo-1h-indole. [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Strategic Value of Fluorinated Indoles

An In-depth Technical Guide to the Commercial Availability and Application of 1-Boc-3-bromo-6-fluoroindole

This guide provides an in-depth analysis of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, quality control protocols, and synthetic utility, offering field-proven insights to empower your research and development endeavors.